6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of aniline, ethyl cyanoacetate, and ethyl acetoacetate. This reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate . Microwave-assisted synthesis has also been employed to obtain this compound, which offers a more convenient and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the aniline and phenyl groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various bases and acids. Reaction conditions typically involve solvents such as ethanol and reaction temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes and interfere with cellular processes . The compound’s structure allows it to bind to specific proteins and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-Amino-2-oxo-1-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the aniline and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80392-84-3 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
6-anilino-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)22)20-14-9-5-2-6-10-14/h1-11H,(H2,20,21,22) |
InChI Key |
DAZBECNQLGIDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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